molecular formula C10H20ClN B14503780 (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine CAS No. 63364-33-0

(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine

Cat. No.: B14503780
CAS No.: 63364-33-0
M. Wt: 189.72 g/mol
InChI Key: SVAXRTBSABCFTM-UHFFFAOYSA-N
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Description

(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-ethylbutanal under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives such as N-tert-Butyl-2-chloro-2-ethylbutan-1-oxide.

    Reduction: N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.

    Substitution: Products depend on the nucleophile used, such as N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine or N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine.

Scientific Research Applications

Chemistry: In chemistry, (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound’s potential biological activity is explored in various studies, including its interaction with enzymes and other biological molecules. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including additives, stabilizers, and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The chloro substituent may also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

    N-tert-Butyl-2-chloro-2-ethylbutan-1-amine: A reduced form of the imine compound.

    N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine: A hydroxylated derivative.

    N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine: An alkoxylated derivative.

Uniqueness: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

63364-33-0

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

N-tert-butyl-2-chloro-2-ethylbutan-1-imine

InChI

InChI=1S/C10H20ClN/c1-6-10(11,7-2)8-12-9(3,4)5/h8H,6-7H2,1-5H3

InChI Key

SVAXRTBSABCFTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C=NC(C)(C)C)Cl

Origin of Product

United States

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